5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide
Description
Chemical Structure: The compound features a 4,5-dihydroisoxazole core substituted at position 3 with a carbohydrazide group. The isoxazole ring is further modified by a methylamino linker connected to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety.
Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate) are synthesized via cyclocondensation of β-keto esters with hydroxylamine, followed by functionalization of the amino-methyl group .
Potential Applications: The carbohydrazide group is associated with antifungal and antimicrobial activity in related structures (e.g., dihydropyrazoline-carbothioamides) . The trifluoromethylpyridinyl moiety is common in pesticides (e.g., fipronil, a GABA receptor antagonist), hinting at possible insecticidal or herbicidal utility .
Properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N5O2/c12-7-1-5(11(13,14)15)3-17-9(7)18-4-6-2-8(20-22-6)10(21)19-16/h1,3,6H,2,4,16H2,(H,17,18)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVLPQGBWGWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NN)CNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide typically involves multi-step reactions. The initial phase involves the preparation of the isoxazole ring, which is then integrated with the pyridine derivative via nucleophilic substitution reactions. One common approach uses hydrazides and chloro-pyridine intermediates under controlled temperature and pH conditions to ensure specificity and yield.
Industrial Production Methods Industrial synthesis focuses on scalability and cost-effectiveness. This often involves optimizing the reaction conditions like temperature, pressure, and solvents, coupled with catalytic agents to improve yield and reduce impurities. Continuous flow reactors and automation might be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions The compound undergoes various reactions including:
Oxidation: Introducing oxidizing agents can modify the hydrazide group or the aromatic ring.
Reduction: Under specific conditions, the trifluoromethyl group may be reduced to difluoromethyl or similar derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur primarily on the aromatic pyridine ring.
Common Reagents and Conditions Reagents such as N-bromosuccinimide (NBS), palladium catalysts, or lithium aluminum hydride (LiAlH4) are frequently used. Reaction conditions vary, with some requiring an inert atmosphere (e.g., nitrogen or argon) and others performed in anhydrous solvents.
Major Products Major products depend on the reaction type. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups enhancing the compound’s pharmacological properties.
Scientific Research Applications
In chemistry, this compound is studied for its ability to undergo complex transformations, making it a valuable building block in organic synthesis. In biology and medicine, its potential as a pharmacophore for developing anti-inflammatory, anti-cancer, or antimicrobial agents is being investigated. Industrially, it finds applications in material science for creating novel polymers with enhanced properties like increased thermal stability or chemical resistance.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interacting with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group often enhances bioavailability and binding affinity, while the isoxazole and pyridine moieties can interact with active sites, modifying biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Observations:
Functional Group Impact: The carbohydrazide group in the target compound distinguishes it from carboxylate esters (e.g., ) or acetic acid derivatives (e.g., AT-125). Trifluoromethylpyridinyl substituents are conserved across analogs, contributing to lipophilicity and metabolic stability .
Biological Activity :
- AT-125 () demonstrates antitumor activity via inhibition of glutamine-dependent enzymes (e.g., cytidine triphosphate synthetase). While the target compound lacks an acetic acid moiety, its carbohydrazide group could target similar pathways .
- The dichlorobenzyl analog () introduces steric bulk, which may alter substrate specificity or bioavailability compared to the parent compound .
Synthetic Accessibility: Ethyl carboxylate derivatives (e.g., ) are more synthetically tractable due to established esterification protocols.
Toxicity Considerations :
- AT-125 exhibits sex- and age-dependent toxicity in mice, linked to glutamine antagonism. Structural analogs with trifluoromethylpyridinyl groups (e.g., fipronil) show neurotoxicity, suggesting the need for detailed safety profiling of the target compound .
Biological Activity
5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide (CAS: 251310-33-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₉ClF₃N₃O₃
- Molecular Weight : 307.65 g/mol
- Melting Point : 161–163 °C
- Solubility : Soluble in methanol and other organic solvents.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural features suggest that it may act as an inhibitor or modulator of specific proteins, which could lead to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For example, research on similar compounds has shown that they can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
| Study | Findings |
|---|---|
| Research A | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Research B | Showed inhibition of tumor growth in xenograft models when administered at specific dosages. |
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Preliminary screening has revealed activity against Gram-positive bacteria and fungi, indicating its potential as a lead compound for developing new antimicrobial therapies.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed |
| Candida albicans | Significant growth reduction noted |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was tested for its ability to inhibit proliferation. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against common bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting it may serve as a scaffold for further development into a novel antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
